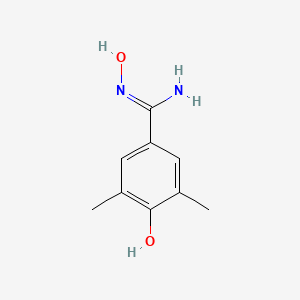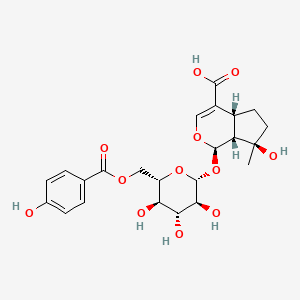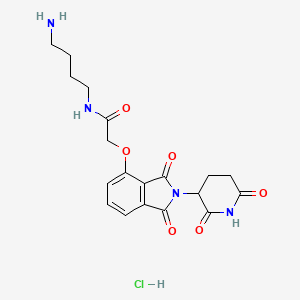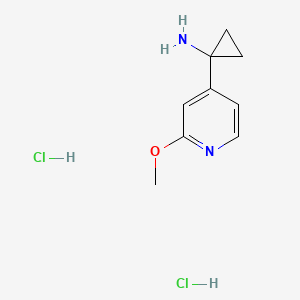
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide
Übersicht
Beschreibung
N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is a chemical compound used as a reactant in trifluoromethyl substitution . It provides a global protective effect against hepatic metabolism of picornavirus inhibitor WIN 54954 analogs .
Molecular Structure Analysis
The molecular formula of N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is C9H12N2O2. Its molecular weight is 180.2 g/mol. The detailed molecular structure is not available in the retrieved information.Chemical Reactions Analysis
N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is used in trifluoromethyl substitution reactions . It provides a global protective effect against hepatic metabolism of picornavirus inhibitor WIN 54954 analogs . The detailed chemical reactions are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Cardiac and Pulmonary Applications
One study explored the therapeutic effects of a calcium channel blocker on chronic pulmonary hypertension in rats, highlighting its potential for treating cardiovascular diseases. This research showed that the drug reduced pulmonary arterial pressure and pulmonary resistance, indicating its effectiveness in managing pulmonary hypertension without influencing endothelin levels. The study suggests that such compounds might have applications in cardiovascular research and treatment (Li et al., 2002).
Neurochemistry and Psychopharmacology
Another study focused on the effects of 5-MeO-DMT, a compound with hallucinogenic properties, on cortical function in rats. While not directly related to N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide, this research is relevant for understanding the impact of psychoactive substances on the brain. The study found that 5-MeO-DMT disrupts cortical activity and reduces the power of low-frequency cortical oscillations, with antipsychotic drugs able to reverse these effects. This suggests potential applications in researching the neurobiological basis of hallucinations and developing new antipsychotic medications (Riga et al., 2014).
Cancer Research
Research on the metabolism of echinacoside, a phenylethanoid glycoside with antioxidative and neuroprotective properties, in rats revealed its phase II metabolites in bile, providing insights into its metabolic pathways. This study contributes to understanding how natural compounds like echinacoside are processed in the body and their potential therapeutic applications, including in cancer treatment (Jia et al., 2009).
Eigenschaften
IUPAC Name |
N',4-dihydroxy-3,5-dimethylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(9(10)11-13)4-6(2)8(5)12/h3-4,12-13H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHQFVAOQWNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)


![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)





![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
amine hydrochloride](/img/structure/B1436456.png)